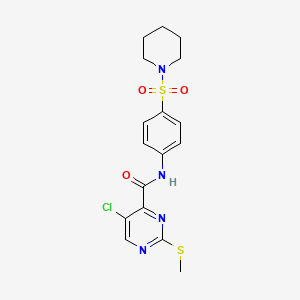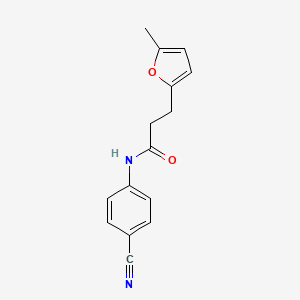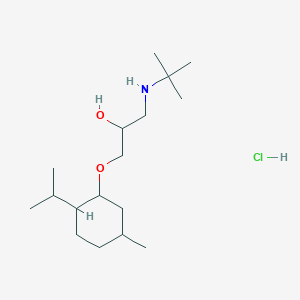![molecular formula C19H15N3O3 B2839817 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 860787-94-6](/img/structure/B2839817.png)
3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime” is a chemical compound that has been studied for its potential therapeutic applications . It has been identified as a potent and selective non-competitive inhibitor of nSMase2 .
Synthesis Analysis
The synthesis of this compound involves replacing the 3-phenyl group of the known indeno [1,2-c]pyridazin-5-one MAO-B inhibitors with a flexible phenoxymethyl group . This modification enhances the inhibitory potency .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 3,4-dimethoxyphenyl group attached to an indeno[1,2-c]pyridazin-5-one oxime core . The structure-activity relationship (SAR) studies have unveiled several analogues that exert similar or higher activity against nSMase2 with favorable pharmacokinetic properties .
Chemical Reactions Analysis
The compound acts as a potent and selective non-competitive inhibitor of nSMase2 . It has been found to inhibit the release of astrocyte-derived extracellular vesicles (ADEV) in a dose-dependent manner .
Physical And Chemical Properties Analysis
The compound has been found to possess favorable pharmacodynamics and pharmacokinetic parameters, including substantial oral bioavailability and brain penetration .
Wissenschaftliche Forschungsanwendungen
1. Biological Activity and Synthesis
- Some derivatives of 5H-Indeno[1,2-c]pyridazine, which include 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime, have been studied for their anti-inflammatory activity. Particularly, their derivatives with 7-fluoro substitution or oxidation at the 5-methylene group have been evaluated pharmacologically (Cignarella et al., 1982).
- Additionally, some compounds from the 5H-indeno[1,2-c]pyridazine family have been synthesized and investigated for their enzyme inhibitor properties, specifically as reversible type B monoamine oxidase inhibitors (Frédérick et al., 2006).
2. Chemical Properties and Reactions
- The compound's chemical properties have been explored in the context of its conversion to carbonyl compounds. This conversion has been demonstrated under microwave irradiated conditions, converting various aliphatic and aromatic oximes to their corresponding aldehydes and ketones (Kim et al., 2010).
- Another study focused on the rearrangement of N-oxyenamines and related reactions, highlighting the versatility and reactivity of such compounds (Tabolin & Ioffe, 2014).
3. Photophysical and Electrochemical Studies
- The photophysical and electrochemical properties of related compounds, like 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, have been studied. These studies include investigations of their molecular structure, UV–Visible and fluorescence spectroscopy, and electrochemical properties (Golla et al., 2020).
- Additionally, research on the electrochemical properties of Re(I)-carbonyl compounds of di-2-pyridyl ketone oxime, which is structurally related to the compound , has provided insights into its potential applications in non-aqueous media (Bakir, 1999).
Wirkmechanismus
The compound’s mechanism of action involves the inhibition of neutral sphingomyelinase 2 (nSMase2), an enzyme that catalyzes the cleavage of sphingomyelin to phosphorylcholine and ceramide . This is a critical step in the formation and release of exosomes from cells, which is essential for intracellular communication .
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-24-16-8-7-11(9-17(16)25-2)15-10-14-18(21-20-15)12-5-3-4-6-13(12)19(14)22-23/h3-10,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPUBHSOFPQLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2839736.png)
![6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B2839737.png)
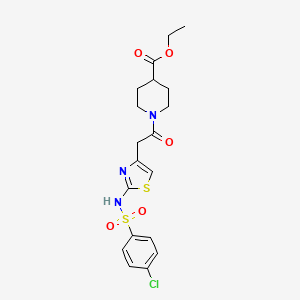

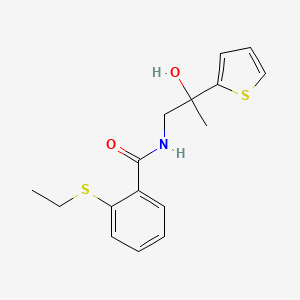


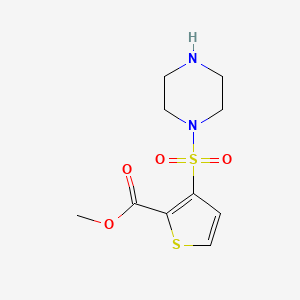
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2839751.png)

